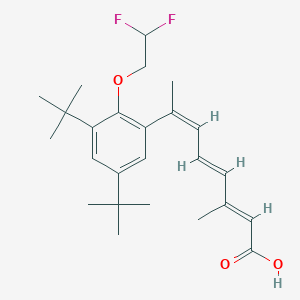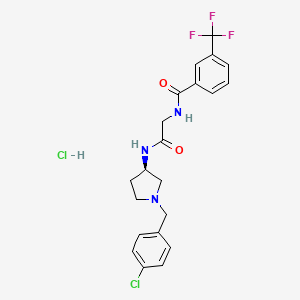
ML 145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML 145 is a selective antagonist for the GPR35 orphan receptor, which is a G protein-coupled receptor. This compound is known for its high selectivity, being over 1000-fold more selective for GPR35 compared to GPR55 . The chemical name of this compound is 2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid .
Wissenschaftliche Forschungsanwendungen
ML 145 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den GPR35-Rezeptor und seine Rolle in verschiedenen chemischen Signalwegen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die biologischen Funktionen von GPR35 und seine Beteiligung an zellulären Prozessen zu verstehen.
Medizin: Wird wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten untersucht, die mit einer GPR35-Dysfunktion zusammenhängen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf GPR35 abzielen
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den GPR35-Rezeptor bindet und so dessen Aktivierung durch endogene Liganden blockiert. Diese antagonistische Wirkung verhindert die nachgeschalteten Signalwege, die mit der GPR35-Aktivierung verbunden sind und verschiedene zelluläre Prozesse beeinflussen können . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört die Hemmung der GPR35-vermittelten Signalkaskaden, die Zellproliferation, Migration und andere Funktionen beeinflussen kann.
Wirkmechanismus
Target of Action
ML 145 is a selective and competitive antagonist for the GPR35/CXCR8 . GPR35 is a G protein-coupled receptor, which plays a significant role in various biological processes.
Mode of Action
This compound interacts with its target, GPR35, by inhibiting β-arrestin recruitment . It has an IC50/EC50 of 20.1 nM, indicating its high affinity for the GPR35 receptor . It is over 1000-fold more selective for GPR35 compared to GPR55 .
Result of Action
This compound’s action results in the inhibition of β-arrestin recruitment, which can influence various cellular processes . .
Vorbereitungsmethoden
The synthesis of ML 145 involves several steps, including the formation of the thiazolidinone ring and subsequent functionalization. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
ML 145 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: this compound kann reduziert werden, um je nach den verwendeten Reduktionsmitteln verschiedene Produkte zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
ML 145 ist aufgrund seiner hohen Selektivität für den GPR35-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Zu einigen ähnlichen Verbindungen gehören:
GPR55-Antagonisten: Diese Verbindungen zielen auf den GPR55-Rezeptor ab, sind aber im Vergleich zu this compound weniger selektiv.
Andere GPR35-Antagonisten: Obwohl es andere Antagonisten für GPR35 gibt, sticht this compound aufgrund seiner hohen Selektivität und Potenz hervor
Eigenschaften
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML-145?
A1: ML-145 is a potent and selective antagonist of GPR35. [, ]
Q2: How does ML-145 interact with GPR35?
A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.
Q3: What are the downstream effects of GPR35 antagonism by ML-145?
A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:
- Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []
- Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []
- Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []
Q4: What is the molecular formula and weight of ML-145?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.
Q5: Are there known structural analogs of ML-145 with different GPR35 activity?
A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.
Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?
A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.
Q7: What in vitro models have been used to study the effects of ML-145?
A7: Researchers have employed several in vitro models, including:
- Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []
- MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []
- β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
